(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-hydroxy-5-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can result in various substituted chalcones with different functional groups.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the phenyl rings.
(2E)-3-(2-bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one: Bromine substitution instead of chlorine.
(2E)-3-(2-chlorophenyl)-1-(4-hydroxy-5-methylphenyl)prop-2-en-1-one: Different position of the hydroxy group on the phenyl ring.
Uniqueness
The uniqueness of (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorophenyl and a hydroxy-methylphenyl group provides a unique combination of electronic and steric effects, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-11-6-8-15(18)13(10-11)16(19)9-7-12-4-2-3-5-14(12)17/h2-10,18H,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDBUDPHAZHHJK-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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